molecular formula C4H11NO3 B1681592 2-Amino-2-(hydroxymethyl)propane-1,3-diol CAS No. 77-86-1

2-Amino-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B1681592
CAS No.: 77-86-1
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
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Description

2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as tromethamine, is an organic compound with the chemical formula (HOCH₂)₃CNH₂. It is widely used in biochemistry and molecular biology as a buffering agent. This compound is particularly valued for its ability to maintain a stable pH in solutions, making it essential in various laboratory and industrial applications .

Mechanism of Action

Target of Action

Tris(hydroxymethyl)aminomethane, commonly known as Tris, is an organic compound that is extensively used in biochemistry and molecular biology . Its primary targets are biological systems where it acts as a buffering agent, especially in solutions of nucleic acids .

Mode of Action

Tris contains a primary amine, which allows it to undergo reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution . As a buffering agent, Tris can maintain the pH of a solution within a specific range, making it an essential component in various biochemical reactions .

Biochemical Pathways

Tris primarily affects the biochemical pathways by maintaining the pH of the system. It is a weak base, with a pKa of 8.1 at 25°C, making it effective for buffering pH in the range of 7.0 to 9.2 . This buffering capacity is crucial in many biochemical pathways, particularly those involving nucleic acids .

Pharmacokinetics

In terms of pharmacokinetics, Tris exhibits two-compartment characteristics in healthy subjects and patients with intact renal function . The larger part of the compound remains in the extracellular fluid and is rapidly excreted in the presence of a functional kidney . In anuric patients, the plasma concentration of Tris declines monoexponentially, with a half-life between 10 and 58 hours .

Result of Action

The primary result of Tris’s action is the stabilization of the pH in biological systems. This stabilization is crucial for maintaining the functionality of various biochemical reactions, particularly those involving nucleic acids . It also enhances the solubility of DNA by removing protons .

Action Environment

The action of Tris is influenced by environmental factors such as temperature. As temperature decreases from 25°C to 5°C, the pH of a Tris buffer will increase an average of 0.03 units per degree. Conversely, as temperature rises from 25°C to 37°C, the pH of a Tris buffer will decrease an average of 0.025 units per degree . Therefore, the buffering capacity of Tris is temperature-dependent .

Biochemical Analysis

Biochemical Properties

Tris(hydroxymethyl)aminomethane interacts favorably with zwitterionic glycine peptides: glycine (Gly), diglycine (Gly2), triglycine (Gly3), and tetraglycine (Gly4), with several common neutral pH, amine-based buffers . These interactions are based on apparent transfer free energies, through solubility measurements . The interactions of Tris(hydroxymethyl)aminomethane with Bovine Serum Albumin (BSA), a globular protein, have also been studied using dynamic light scattering (DLS), zeta potential, UV-Visible absorption, fluorescence, and Raman spectroscopy measurements .

Cellular Effects

Tris(hydroxymethyl)aminomethane finds application in cell membranes to increase its permeability . It facilitates various procedures such as lactate dehydrogenase assays, in situ hybridization, and protein extraction from cells .

Molecular Mechanism

The molecular mechanism of Tris(hydroxymethyl)aminomethane involves favorable interactions with peptides and proteins. For instance, it has extraordinarily high favorable interactions with peptides, even more than the effect of the most common denaturants, urea and guanidine hydrochloride .

Temporal Effects in Laboratory Settings

In laboratory settings, Tris(hydroxymethyl)aminomethane is indispensable for the preparation of buffers compatible with biological fluids, acting as a standard pH solution . It contributes to studies involving cell membrane permeability and buffer preparation .

Transport and Distribution

Tris(hydroxymethyl)aminomethane is used in cell membranes to increase its permeability , suggesting that it may be involved in the transport and distribution of molecules within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-(hydroxymethyl)propane-1,3-diol is typically synthesized through the condensation of nitromethane with formaldehyde under basic conditions. This reaction produces tris(hydroxymethyl)nitromethane, which is then hydrogenated to yield the final product . The reaction conditions involve maintaining a controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of tris(hydroxymethyl)aminomethane involves the use of large-scale reactors where nitromethane and formaldehyde are reacted in the presence of a base. The intermediate product is then subjected to hydrogenation in a hydrogenation kettle, followed by refining processes such as decoloring, filtering, centrifuging, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(hydroxymethyl)propane-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: Typically involve aldehydes under basic conditions.

    Complexation Reactions: Involve metal ions in aqueous solutions.

Major Products:

Scientific Research Applications

2-Amino-2-(hydroxymethyl)propane-1,3-diol is extensively used in various scientific research fields:

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its versatile buffering capacity, effective in a wide pH range (7.1 to 9.1), and its ability to form stable complexes with metal ions. This makes it particularly valuable in biochemical and molecular biology applications where precise pH control is crucial .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
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Molecular Weight

121.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
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Boiling Point

219-220 °C at 10 mm Hg
Record name TROMETHAMINE
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Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
Record name TROMETHAMINE
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Vapor Pressure

0.000022 [mmHg]
Record name Tromethamine
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Mechanism of Action

Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...
Record name TROMETHAMINE
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Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS No.

77-86-1
Record name Tris(hydroxymethyl)aminomethane
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Record name TROMETHAMINE
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Record name TROMETHAMINE
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Melting Point

171-172 °C
Record name TROMETHAMINE
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Synthesis routes and methods I

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
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Synthesis routes and methods II

Procedure details

To a solution of Example 15 (24.9 mg, 0.06 mmol) in 1 ml THF/DMF (9/1), was added ethyl isocyanatoacetate (11.6 mg, 0.089 mmol), and the reaction mixture was stirred overnight at RT. The titled compound was obtained (33.3 mg) after treatment with PS-Trisamine (Argonaut, 73 mg, 0.267 mmol) and PS-Isocyanate (Argonaut, 85 mg, 0.122 mmol). Retention time: 1.99 min., 544 (M+1); (LCMS conditions: LC Micromass platform (APCI+, DAD (210-400 nm)), Column: TSK gel Super ODS 4.6 mm ID×5 cm, Flow rate: 2.75 mL/min, Gradient: from 100% eluent A to 100% eluent B in 2 min., with a plateau with 100% eluent B during 1 min. Eluent A: H2O (0.05% TFA), Eluent B: CH3CN/H2O/TFA (80/20/0.05)).
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solution
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24.9 mg
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11.6 mg
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THF DMF
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1 mL
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Synthesis routes and methods III

Procedure details

Colonies to be tested were emulsified in an Eppendorf-type microcentrifuge tube, in 30 microliter of polymyxin B-Tris NaCl buffer prepared as follows. Polymyxin B sulfate (Aerosporin; Burroughs Wellcome Co.) sterile powder was suspended in distilled water to a concentration of 100,000 U/ml; 0.5 ml of that solution was added to 2 ml of 0.1875M Tris-0.9% NaCl (pH 6.6) to yield a final solution of 20,000 U of polymyxin B per ml of 0.5M Tris-0.12M NaCl. Increasing the concentration of polymyxin B above 20,000 U/ml does not increase the sensitivity of the test. The bacterial suspension was incubated in polymyxin B-Tris-NaCl buffer at 37 degrees C. in a water bath for 5 to 30 min (a matter of convenience, depending on how many colonies were being tested) and centrifuged for 5 min in a tabletop Brinkmann Eppendorf Centrifuge 3200.
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0.5 mL
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2 mL
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polymyxin B Tris NaCl
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30 μL
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Synthesis routes and methods IV

Procedure details

Hybridoma supernatant (100-500 ml) was supplemented with 200 mM Tris/HCl buffer (pH 7.0) and solid NaCl to give final concentrations of 20 mM Tris and 3M NaCl, respectively. The supernatant was then clarified by centrifugation at 5500×g for 10 minutes. A 1 ml protein G affinity chromatography column (Protein G Sepharose Fast Flow, Amersham-Pharmacia) was washed with 15 ml 20 mM Tris/Cl pH 7.0 and afterwards equilibrated with 10 ml of 20 mM Tris/Cl buffer pH 7.0 containing 3M NaCl. The hybridoma supernatant containing 3M NaCl was then loaded onto the column by gravity. The column was washed with 15 ml of 20 mM Tris/Cl buffer, pH 7.0, containing 3M NaCl. Bound IgG was further eluted with 12 ml glycine/HCl buffer pH 2.8 and 1 ml fractions were collected. 100 μl of 1M Tris pH 9.0 were added to each fraction for neutralization. Fractions containing the IgG were identified by mixing 50 μl with 150 μl of a staining solution (BioRad concentrate, 1:5 diluted with water) in wells of a microplate. Positive fractions were pooled, concentrated to 1 ml in an ultrafiltration concentrator device (Centricon Plus 20, Amicon) according to the manufacturer. The concentrate was diluted with. 19 ml TBS (20 mM Tris/Cl buffer pH 7.0 containing 150 mM NaCl) and again concentrated to 1 ml. The diluting-concentrating step was repeated for two more times in order to bring IgG into TBS.
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Tris HCl
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Synthesis routes and methods V

Procedure details

Poly(D/L Glu-DET)/DNA transfection complexes were prepared by initially adding equal volumes of Poly(D/L Glu-DET) solution (100 μL dissolved in either dH2O or 5% BSA-50 mM Borate pH 8.3) and plasmid DNA solution (20 μg dissolved in 100 μL in either dH2O or 5% BSA-50 mM Borate pH 8.3) at N:P ratio 10. Polymer was added to DNA solution, for a final volume of 200 μL, and incubated at room temperature for at least 15 min to allow polyplex formation. Transfection polyplexes were formed by incubating 200 μL of Poly(D/L Asp-DET)/DNA N:P 10 polyplexes with 300 μL of either H2O, 5% BSA-50 mM Borate pH 8.3, or 5% BSA-10 mM Tris pH 8 for 15 min at room temperature to give a final volume of 500 μL for all samples. (See FIG. 1 for schematic).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 2
2-Amino-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 3
2-Amino-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 4
2-Amino-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 5
2-Amino-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 6
2-Amino-2-(hydroxymethyl)propane-1,3-diol
Customer
Q & A

Q1: What is the molecular formula and weight of Tris(hydroxymethyl)aminomethane?

A1: The molecular formula of Tris(hydroxymethyl)aminomethane is C4H11NO3, and its molecular weight is 121.14 g/mol. [] You can find more detailed thermodynamic data in the cited reference. []

Q2: Does the structure of Tris(hydroxymethyl)aminomethane change at different temperatures?

A2: Yes, Tris(hydroxymethyl)aminomethane undergoes a first-order structural change at 190 K. This change is attributed to the ordering of C–O1(H) groups involved in weak hydrogen bonds within its structure. []

Q3: What is the solubility of Tris(hydroxymethyl)aminomethane in different solvents?

A3: Tris(hydroxymethyl)aminomethane exhibits varying solubility in different solvents. Its solubility in water-methanol mixtures has been extensively studied, showing dependence on methanol concentration and temperature. [, ] The Jouyban–Acree and van’t Hoff models are commonly used to mathematically represent this solubility data. [] Research also explores its solubility in more complex systems like water + methanol + 1-propanol mixtures at various temperatures. []

Q4: Can Tris(hydroxymethyl)aminomethane be used to modify the properties of materials?

A4: Yes, Tris(hydroxymethyl)aminomethane can be incorporated into materials to modify their properties. For instance, adding Tris to carbon black-filled polyethylene composites reduces the negative temperature coefficient effect and isothermal resistance variations, likely due to increased polarity from interactions between Tris and oxidized carbon black. []

Q5: Can Tris(hydroxymethyl)aminomethane interfere with experimental procedures?

A6: Yes, Tris(hydroxymethyl)aminomethane can react with certain molecules, potentially interfering with experimental results. One example is its reactivity with acrolein-adducted proteins, where Tris can form imines with carbonyl-retaining Michael adducts, leading to difficulties in adduct detection during Western blotting. []

Q6: How does Tris(hydroxymethyl)aminomethane interact with bacteria?

A7: Tris(hydroxymethyl)aminomethane can affect bacterial cell walls and permeability. For example, treating Flavobacterium with Tris(hydroxymethyl)aminomethane and ethylenediaminetetraacetic acid increases vancomycin adsorption, indicating cell wall alterations. [] In Escherichia coli, Tris buffer can increase outer membrane permeability, leading to changes in enzyme activity and sensitivity to lysozyme. [] This permeability change is concentration and exposure time-dependent and appears specific to Tris buffer. []

Q7: Are there any specific effects of Tris(hydroxymethyl)aminomethane on cellular processes?

A8: Yes, Tris(hydroxymethyl)aminomethane has been shown to affect specific cellular processes. In human and bovine parathyroid tissue, Tris disrupts the Golgi complex, inhibiting the conversion of proparathyroid hormone to parathyroid hormone. [] This suggests that Tris may interfere with protein processing and trafficking within cells.

Q8: Does Tris(hydroxymethyl)aminomethane have any impact on microbial growth in soil?

A9: Yes, Tris(hydroxymethyl)aminomethane is used in the extraction and analysis of adenosine 5'-triphosphate (ATP) from soil samples to study microbial growth. [] By lysing organisms with chloroform in a sodium bicarbonate solution containing Tris, researchers can prevent the adsorption of organic phosphorus to soil colloids and accurately measure ATP concentrations, providing insights into microbial activity and responses to nutrient availability. []

Q9: Does Tris(hydroxymethyl)aminomethane participate in chemical reactions?

A10: Yes, Tris(hydroxymethyl)aminomethane can act as a catalyst in certain chemical reactions. For example, it catalyzes the hydrolysis of p-nitrotrifluoroacetanilide. [] The reaction mechanism involves the catalyzed breakdown of a tetrahedral intermediate and general base-catalyzed water attack on the substrate. []

Q10: Can Tris(hydroxymethyl)aminomethane be used as a stabilizing agent in polymer chemistry?

A11: Yes, Tris(hydroxymethyl)aminomethane and its derivatives exhibit potential as thermal stabilizers for polymers like poly(vinyl chloride) (PVC). [, ] Tris significantly improves the thermal stability of flexible PVC, surpassing the performance of pentaerythritol. [] It not only enhances long-term stability but also maintains the initial color of the PVC. [, ] The stabilizing mechanism is proposed to involve nucleophilic substitution reactions with unstable chlorine atoms in PVC and neutralization of HCl generated during heating. []

Q11: Can Tris(hydroxymethyl)aminomethane be used to create new materials?

A12: Yes, Tris(hydroxymethyl)aminomethane is a versatile building block in material synthesis. It can be incorporated into polymer matrices to enhance hydrophilicity. [] One approach involves modifying existing matrices like acrylic acid-ethylene glycol dimethacrylate with Tris using carbodiimide chemistry. [] Another method utilizes Tris derivatives like N-acryloyl-Tris(hydroxymethyl)aminomethane in copolymerization reactions to create novel hydrophilic materials. []

Q12: How is Tris(hydroxymethyl)aminomethane used in analytical chemistry?

A13: Tris(hydroxymethyl)aminomethane plays a role in analytical techniques. For instance, it can be used to modify activated carbon, creating a selective adsorbent for hexavalent chromium [Cr(VI)] from water samples. [] This modified material (AC-TRIS) is then analyzed using techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) to determine Cr(VI) concentration. [] Furthermore, Tris buffers are utilized in quality control procedures for blood pH analysis, ensuring accurate and reliable measurements. []

Q13: Are there any safety concerns regarding the use of Tris(hydroxymethyl)aminomethane?

A15: While generally considered safe for many applications, Tris(hydroxymethyl)aminomethane's potential to disrupt biological processes [] and influence experimental outcomes [, ] highlights the need for careful handling and appropriate safety measures in laboratory settings.

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